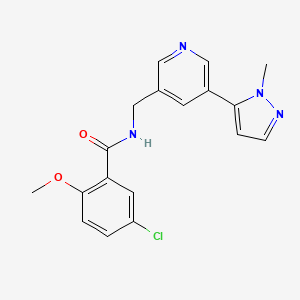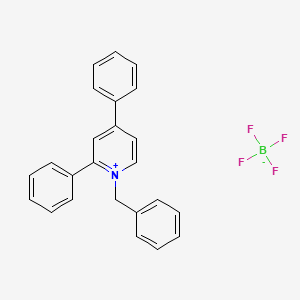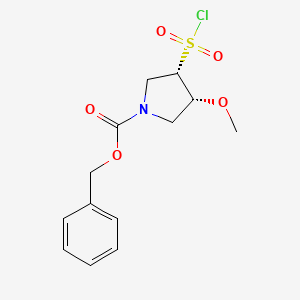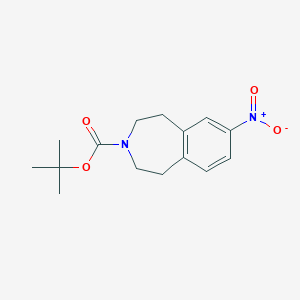![molecular formula C14H11F3N2O3S B2647393 Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 321553-50-8](/img/structure/B2647393.png)
Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate” is a chemical compound with the CAS number 321553-50-8 . It is also known by the synonym "5-[(2-Methoxycarbonyl)phenylthio]-1-methyl-3-(trifluoromethyl)pyrazole4-carboxaldehyde" .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes the compound , has been extensively studied. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .Chemical Reactions Analysis
Pyrazole derivatives, including the compound , can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación
Catalytic Applications
Sulfuric acid derivatives have been used as catalysts in various chemical reactions. For instance, Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester serves as a recyclable catalyst in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process yields 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high efficiency, and the catalyst can be reused multiple times without losing its activity (Tayebi et al., 2011).
Synthesis of Chemical Structures:
Metal-Organic Frameworks (MOFs):
- Flexible dicarboxylate ligands have been employed to construct various metal–organic complexes with copper ions. These complexes exhibit diverse structures like discrete molecular chairs, 1D molecular-chair-based coordination polymers, and 2D wavelike layer structures, showcasing the versatility of these compounds in forming intricate chemical architectures (Dai et al., 2009).
Anti-Helicobacter pylori Agents:
- Compounds derived from benzimidazole scaffolds have shown potent and selective activities against the gastric pathogen Helicobacter pylori, with low minimal inhibition concentrations and high specificity. This indicates potential applications of these compounds in developing new treatments for bacterial infections (Carcanague et al., 2002).
Molecular Structural Analysis:
- Quantum mechanical calculations and spectroscopic investigations have been conducted on certain pyrazole derivatives to analyze their molecular structure, vibrational frequencies, and reactivity sites. These studies provide valuable insights into the chemical properties and potential applications of these compounds (Govindasamy & Gunasekaran, 2015).
Organic Synthesis and Reactivity:
- Trifluoropropene derivatives have been utilized as trifluoromethylated synthons in organic synthesis, providing pathways to synthesize various compounds including pyrazolines, pyrazoles, cyclopropanes, and allylsulfones. These reactions highlight the utility of such derivatives in constructing a wide range of chemical entities (Plancquaert et al., 1996).
Propiedades
IUPAC Name |
methyl 2-[4-formyl-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c1-19-12(9(7-20)11(18-19)14(15,16)17)23-10-6-4-3-5-8(10)13(21)22-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJSPNAOHFGHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)SC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2647316.png)

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647318.png)

![4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2647325.png)





